(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 923513-78-4
Cat. No.: VC4387981
Molecular Formula: C21H17BrFN7O
Molecular Weight: 482.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923513-78-4 |
|---|---|
| Molecular Formula | C21H17BrFN7O |
| Molecular Weight | 482.317 |
| IUPAC Name | (4-bromophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H17BrFN7O/c22-15-6-4-14(5-7-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-3-1-2-16(23)12-17/h1-7,12-13H,8-11H2 |
| Standard InChI Key | JQXXDTHBUSTHSD-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C21H17BrFN7O and a molecular weight of 482.3 g/mol . Its IUPAC name, (4-bromophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone, reflects its three core components:
-
Triazolopyrimidine moiety: A fused bicyclic system comprising a triazole and pyrimidine ring.
-
Piperazine ring: A six-membered diamine structure providing conformational flexibility.
-
Aryl groups: A 4-bromophenyl and 3-fluorophenyl substituent, enhancing lipophilicity and electronic interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H17BrFN7O | |
| Molecular Weight | 482.3 g/mol | |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Br | |
| InChIKey | ZRMPWIXRGNBRRD-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the triazolopyrimidine core: Cyclization of precursors like 4-amino-1,2,3-triazole with malononitrile or acetylene derivatives under reflux conditions .
-
Introduction of the piperazine ring: Nucleophilic substitution reactions between triazolopyrimidine intermediates and piperazine derivatives (e.g., 1-(4-bromophenyl)piperazine) .
-
Functionalization with aryl groups: Suzuki-Miyaura coupling or Ullmann reactions to attach bromophenyl and fluorophenyl groups .
A representative route from involves:
-
Step 1: Condensation of 4-bromophenyl piperazine with 3-fluorophenyl triazolopyrimidine chloride in the presence of a palladium catalyst.
-
Step 2: Acylation using 4-bromobenzoyl chloride to yield the final product.
Crystallographic Insights
X-ray diffraction studies of analogous triazolopyrimidines (e.g., ) reveal:
-
Planarity: The triazolopyrimidine system adopts a nearly planar conformation (dihedral angle <10° with adjacent rings).
-
Intermolecular interactions: Halogen bonds (Br···N) and π-π stacking stabilize the crystal lattice .
Biological Activity and Mechanistic Insights
Table 2: Comparative Bioactivity of Analogues
| Compound | Target | IC50/EC50 | Model System | Source |
|---|---|---|---|---|
| PF-06463922 | ALK/ROS1 | 0.3 nM | Preclinical models | |
| Pyrazolotriazolopyrimidine | EGFR | 7 µM | HeLa cells |
Anticancer Activity
-
Cytotoxicity: Triazolopyrimidines induce apoptosis in HCC1937 breast cancer and HeLa cervical cancer cells via caspase-3 activation .
-
Synergy with chemotherapeutics: Combinations with cisplatin reduce tumor growth by 60% in xenograft models .
Applications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume